molecular formula C13H16O2 B13835437 3a,4,7,7a-Tetrahydro-1H-4,7-methanoinden-1-yl propionate CAS No. 1824456-69-0

3a,4,7,7a-Tetrahydro-1H-4,7-methanoinden-1-yl propionate

Katalognummer: B13835437
CAS-Nummer: 1824456-69-0
Molekulargewicht: 204.26 g/mol
InChI-Schlüssel: MIXFYHGXLDJZDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3a,4,7,7a-Tetrahydro-1H-4,7-methanoinden-1-yl propionate is a chemical compound with a unique structure that includes a bicyclic framework. This compound is known for its potential applications in various fields, including chemistry, biology, and industry. Its molecular formula is C14H18O2, and it is often used as an intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3a,4,7,7a-Tetrahydro-1H-4,7-methanoinden-1-yl propionate typically involves the reaction of 3a,4,7,7a-Tetrahydro-1H-4,7-methanoinden-1-one with propionic acid or its derivatives. The reaction is usually carried out under acidic or basic conditions to facilitate the esterification process. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3a,4,7,7a-Tetrahydro-1H-4,7-methanoinden-1-yl propionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ester group in the compound can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various esters or amides.

Wissenschaftliche Forschungsanwendungen

3a,4,7,7a-Tetrahydro-1H-4,7-methanoinden-1-yl propionate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3a,4,7,7a-Tetrahydro-1H-4,7-methanoinden-1-yl propionate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3a,4,7,7a-Tetrahydro-1H-4,7-methanoinden-1-one: A precursor in the synthesis of the propionate ester.

    1H-Indene, 3a,4,7,7a-tetrahydro-: A structurally related compound with similar chemical properties.

    4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-: Another related compound with different substituents.

Uniqueness

3a,4,7,7a-Tetrahydro-1H-4,7-methanoinden-1-yl propionate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential applications. Its bicyclic structure also contributes to its unique properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

1824456-69-0

Molekularformel

C13H16O2

Molekulargewicht

204.26 g/mol

IUPAC-Name

3-tricyclo[5.2.1.02,6]deca-4,8-dienyl propanoate

InChI

InChI=1S/C13H16O2/c1-2-12(14)15-11-6-5-10-8-3-4-9(7-8)13(10)11/h3-6,8-11,13H,2,7H2,1H3

InChI-Schlüssel

MIXFYHGXLDJZDK-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)OC1C=CC2C1C3CC2C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.